molecular formula C11H17FN2O4S B2981754 Tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate CAS No. 2344680-39-1

Tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate

Cat. No.: B2981754
CAS No.: 2344680-39-1
M. Wt: 292.33
InChI Key: IEGGBAMXEGPCNW-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate is a chemical compound characterized by its complex molecular structure, which includes a tert-butyl group, a cyano group, a fluorosulfonylethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its potential as a drug candidate is being investigated for various diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to the creation of innovative products with improved performance.

Mechanism of Action

The mechanism by which tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and fluorosulfonylethyl group play crucial roles in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate: is structurally similar to other azetidine derivatives, such as tert-butyl 3-cyano-3-(2-chlorosulfonylethyl)azetidine-1-carboxylate and tert-butyl 3-cyano-3-(2-bromosulfonylethyl)azetidine-1-carboxylate .

Uniqueness: What sets this compound apart from its analogs is the presence of the fluorine atom, which significantly affects its reactivity and biological activity. This fluorine atom enhances the compound's stability and binding affinity to biological targets.

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Properties

IUPAC Name

tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-7-11(6-13,8-14)4-5-19(12,16)17/h4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGGBAMXEGPCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCS(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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